molecular formula C17H14N4OS2 B3578055 2-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE

2-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE

Cat. No.: B3578055
M. Wt: 354.5 g/mol
InChI Key: BUIRZTXADFLJGC-UHFFFAOYSA-N
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Description

2-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE is a complex organic compound that features a triazole ring and a phenothiazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE typically involves the formation of the triazole ring followed by the attachment of the phenothiazine moiety. The triazole ring can be synthesized using methods such as the Einhorn–Brunner reaction or the Pellizzari reaction . The phenothiazine moiety is then introduced through a series of substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and substituted phenothiazine derivatives .

Scientific Research Applications

2-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring facilitates the formation of non-covalent bonds with these targets, leading to inhibition or modulation of their activity. This compound can interfere with cellular pathways involved in cancer cell proliferation and fungal growth .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[(1-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-20-11-18-17(19-20)23-10-16(22)21-12-6-2-4-8-14(12)24-15-9-5-3-7-13(15)21/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIRZTXADFLJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE
Reactant of Route 3
2-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
2-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
2-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE
Reactant of Route 6
2-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE

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